2-Chloro-4,5-difluorobenzaldehyde

Description

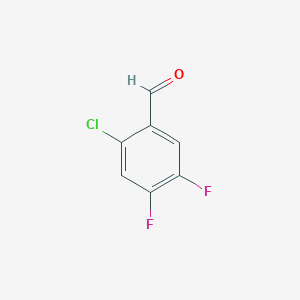

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUMAKZIHXGJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571097 | |

| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165047-23-4 | |

| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Chloro-4,5-difluorobenzaldehyde

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzaldehyde

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents activates the molecule for certain transformations while providing sites for further functionalization.

This document provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Chloro-4,5-difluorobenzaldehyde, tailored for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The properties of 2-Chloro-4,5-difluorobenzaldehyde are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 165047-23-4 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 60-63 °C | [4][5] |

| Boiling Point | 118-120 °C at 50 mmHg | [4][5] |

| Density | 1.352 g/cm³ | [6] |

| Flash Point | 110 °C | [6] |

| SMILES | O=Cc1cc(F)c(F)cc1Cl | [2] |

| InChI Key | KMQWNQKESAHDKD-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding toluene or benzyl alcohol, or through formylation reactions of a substituted benzene ring. A general synthetic pathway for producing halogenated benzaldehydes can be conceptualized from related preparations.

General Synthesis Workflow

A common industrial route to similar aldehydes involves the halogenation of a toluene precursor followed by hydrolysis. This multi-step process allows for the controlled introduction of the required functional groups.

Caption: Generalized synthesis route for 2-Chloro-4,5-difluorobenzaldehyde.

Experimental Protocol: Synthesis via Hydrolysis

This is a representative protocol based on methods for analogous compounds.

-

Chlorination: 2-Chloro-4,5-difluorotoluene is charged into a reaction vessel equipped with a UV lamp and a gas inlet. Chlorine gas is bubbled through the substrate at a controlled rate and temperature (e.g., 100-150 °C) under UV irradiation until the desired degree of side-chain chlorination is achieved, yielding 2-chloro-4,5-bis(dichloromethyl)benzene. Progress is monitored by Gas Chromatography (GC).

-

Hydrolysis: The crude chlorinated intermediate is transferred to a second reactor. A hydrolysis agent, such as water, often in the presence of a catalyst like an iron salt or a Lewis acid, is added. The mixture is heated (e.g., 100-140 °C) for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acid, and then washed with brine. The crude product is purified by vacuum distillation or recrystallization to yield pure 2-Chloro-4,5-difluorobenzaldehyde.

Reactivity and Applications

The chemical behavior of 2-Chloro-4,5-difluorobenzaldehyde is dictated by the aldehyde functional group and the halogenated aromatic ring. This dual reactivity makes it a versatile intermediate in organic synthesis.[7]

Key Reactions

-

Aldehyde Chemistry: The aldehyde group is susceptible to nucleophilic attack and condensation reactions, such as the Wittig reaction to form alkenes, Knoevenagel condensation, and reductive amination to form substituted benzylamines.[5][7]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing halogens activate the aromatic ring for SNAr. The chlorine atom, being a better leaving group than fluorine under typical conditions, can be displaced by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new substituents onto the ring.

Caption: Key reactive sites and synthetic pathways for the title compound.

Applications in Drug Development

Fluorinated aromatic compounds are crucial in modern pharmaceuticals. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[7] 2-Chloro-4,5-difluorobenzaldehyde is a key starting material for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals, including herbicides and pesticides.[8] Its derivatives are investigated for various therapeutic areas.

Analytical Characterization

The identity and purity of 2-Chloro-4,5-difluorobenzaldehyde are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the compound.

Experimental Protocols: Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The sample is injected into the GC-MS instrument.

-

The GC component separates the compound from impurities, and the retention time is recorded. An assay of ≥96-99% is typical.[3][6]

-

The MS component provides the mass-to-charge ratio, confirming the molecular weight (176.55 g/mol ).[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

The resulting spectra are analyzed:

-

¹H NMR: Will show signals for the aldehyde proton (around 9-10 ppm) and the aromatic protons, with coupling patterns determined by the substituents.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon (around 185-195 ppm) and the aromatic carbons, with C-F coupling being evident.

-

¹⁹F NMR: Will provide distinct signals for the two non-equivalent fluorine atoms, confirming their positions on the ring.

-

-

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-4-fluorobenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 [sigmaaldrich.com]

- 5. 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. 2-Chloro-4,5-difluorobenzaldehyde CAS 165047-23-4 [benchchem.com]

- 8. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde group and a strategically halogenated phenyl ring—makes it a crucial building block for complex molecular architectures. The presence of chlorine and fluorine atoms significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.

Chemical and Physical Properties

The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring dictates the chemical behavior of 2-Chloro-4,5-difluorobenzaldehyde. This structural information is summarized below.

| Property | Data | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| IUPAC Name | 2-chloro-4,5-difluorobenzaldehyde | [1] |

| CAS Number | 165047-23-4 | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Cl)C=O | [1] |

| InChIKey | GWUMAKZIHXGJKC-UHFFFAOYSA-N | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

While specific experimental spectra for 2-Chloro-4,5-difluorobenzaldehyde are not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Chemical Shifts (ppm) |

| ¹H NMR | The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm. The two aromatic protons will appear as doublets or doublets of doublets between 7.0 and 8.0 ppm, with their exact shifts and coupling patterns influenced by the adjacent halogen atoms. |

| ¹³C NMR | The carbonyl carbon (-CHO) signal is expected to be the most downfield, typically between 185 and 195 ppm. The six aromatic carbons will appear in the 110-160 ppm range. Carbons directly bonded to fluorine will show characteristic large C-F coupling constants. |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Formylation of 1-Chloro-3,4-difluorobenzene

One of the most direct conceptual routes would be the introduction of a formyl group onto the 1-chloro-3,4-difluorobenzene starting material. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

Reaction Scheme: 1-Chloro-3,4-difluorobenzene + DMF/POCl₃ → 2-Chloro-4,5-difluorobenzaldehyde

General Experimental Protocol (Hypothetical):

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add 1-chloro-3,4-difluorobenzene to the Vilsmeier reagent. Heat the reaction mixture, typically to between 60-80 °C, and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base, such as sodium hydroxide or sodium carbonate, until it is alkaline.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield 2-Chloro-4,5-difluorobenzaldehyde.

Chemical Reactivity and Applications

The chemical utility of 2-Chloro-4,5-difluorobenzaldehyde is rooted in the reactivity of its two key functional regions: the aldehyde group and the activated aromatic ring.

-

Aldehyde Group Reactivity: The aldehyde functional group is a key handle for a wide array of transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations, enabling the construction of diverse molecular scaffolds.

-

Aromatic Ring Reactivity: The powerful electron-withdrawing effects of the two fluorine atoms and the chlorine atom deactivate the ring towards electrophilic substitution. Conversely, these same effects activate the ring for nucleophilic aromatic substitution (SₙAr), allowing for the selective replacement of the halogen atoms (typically the chlorine) by various nucleophiles.

This dual reactivity makes the compound a crucial intermediate for building complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzaldehydes are widely used as precursors in the manufacturing of specialized chemicals where the fluorine atoms can enhance metabolic resistance and modulate molecular conformation.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

In medicinal chemistry, substituted benzaldehydes are common starting materials for the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The 2-chloro-4,5-difluoro-phenyl moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase ATP-binding site, with the fluorine atoms potentially forming favorable interactions to improve potency and selectivity.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using 2-Chloro-4,5-difluorobenzaldehyde as a key starting material.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion

2-Chloro-4,5-difluorobenzaldehyde is a strategic building block for organic synthesis, offering a combination of reactivity and structural features that are highly sought after in the development of new pharmaceuticals and agrochemicals. Its utility stems from the synthetic handles provided by the aldehyde group and the unique electronic properties of the polychlorinated aromatic ring. While detailed experimental protocols for its synthesis are not abundant in public literature, its preparation can be envisaged through established organic transformations, highlighting its accessibility for research and development purposes. For scientists in drug discovery, this compound represents a valuable starting point for creating novel molecular entities with potentially enhanced biological activity and improved pharmacokinetic profiles.

References

Solubility Profile of 2-Chloro-4,5-difluorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility based on analogous compounds and provides detailed experimental protocols for precise quantitative determination.

Predicted Solubility of 2-Chloro-4,5-difluorobenzaldehyde

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | Polar protic nature of methanol can interact with the polar carbonyl group and halogen substituents. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitates dissolution.[1][2] | |

| Ketones | Acetone | Soluble | The polar aprotic nature of acetone allows for effective solvation of the polar benzaldehyde derivative.[3] |

| Ethers | Diethyl Ether | Soluble | As a common organic solvent, diethyl ether is expected to dissolve halogenated aromatic compounds.[2] |

| Tetrahydrofuran (THF) | Soluble | THF is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective for dissolving many organic solids.[4] |

| Halogenated | Dichloromethane (DCM) | Soluble | "Like dissolves like" principle suggests good solubility in a chlorinated solvent. |

| Hydrocarbons | Chloroform | Soluble | Similar to DCM, chloroform is a common solvent for nonpolar to moderately polar organic compounds.[4] |

| Toluene | Sparingly Soluble | The non-polar nature of toluene may limit its ability to effectively solvate the polar functional groups. | |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar aromatic aldehyde.[4] | |

| Aqueous | Water | Insoluble/Slightly Soluble | The hydrophobic aromatic ring and halogen substituents are expected to result in low aqueous solubility.[1][2][4] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for 2-Chloro-4,5-difluorobenzaldehyde, the following experimental methodologies are recommended.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

2-Chloro-4,5-difluorobenzaldehyde (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Chloro-4,5-difluorobenzaldehyde to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of the Saturated Solution:

-

Allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.

-

-

Determination of Solute Mass:

-

Transfer a precisely measured volume or mass of the clear filtrate into a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.[5]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

UV-Visible Spectrophotometric Method

This method is suitable if 2-Chloro-4,5-difluorobenzaldehyde exhibits significant absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials and Equipment:

-

2-Chloro-4,5-difluorobenzaldehyde (solid)

-

Selected organic solvent (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-Chloro-4,5-difluorobenzaldehyde in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

Carefully dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of 2-Chloro-4,5-difluorobenzaldehyde using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4,5-difluorobenzaldehyde. This document outlines the structural elucidation of the molecule through detailed spectral data, experimental protocols, and visual representations of molecular structure and analytical workflows.

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its molecular structure. NMR spectroscopy is a powerful analytical technique for unambiguously determining the chemical structure of organic molecules in solution. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra, providing valuable data for researchers working with this and related compounds.

Molecular Structure and Atom Numbering

The chemical structure of 2-Chloro-4,5-difluorobenzaldehyde is presented below, with atoms numbered for clarity in the assignment of NMR signals.

Caption: Molecular structure of 2-Chloro-4,5-difluorobenzaldehyde with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Chloro-4,5-difluorobenzaldehyde was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (CHO) | 10.29 | t | ~2.0 (estimated) |

| H-6 | 7.75 | dd | J(H-F) ≈ 8.8, J(H-F) ≈ 6.4 (estimated) |

| H-3 | 7.42 | dd | J(H-F) ≈ 9.2, J(H-F) ≈ 6.8 (estimated) |

Note: Coupling constants are estimated based on typical values for similar fluoroaromatic compounds, as precise experimental values were not available in the searched literature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-Chloro-4,5-difluorobenzaldehyde was recorded in deuterated chloroform (CDCl₃) on a 101 MHz spectrometer. The chemical shifts (δ) are reported in ppm relative to TMS. Due to the presence of fluorine atoms, carbon signals exhibit C-F coupling.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-7 (CHO) | 187.5 | d | J(C-H) ≈ 178 (estimated) |

| C-4 | 157.5 | dd | ¹J(C-F) ≈ 260, ²J(C-F) ≈ 15 (estimated) |

| C-5 | 152.0 | dd | ¹J(C-F) ≈ 255, ²J(C-F) ≈ 14 (estimated) |

| C-2 | 134.0 | d | J(C-F) ≈ 5 (estimated) |

| C-1 | 131.0 | m | |

| C-6 | 121.5 | d | J(C-F) ≈ 20 (estimated) |

| C-3 | 119.0 | d | J(C-F) ≈ 22 (estimated) |

Note: Coupling constants are estimated based on typical values for similar fluoroaromatic compounds, as precise experimental values were not available in the searched literature.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of 2-Chloro-4,5-difluorobenzaldehyde is outlined below.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of 2-Chloro-4,5-difluorobenzaldehyde for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for nonpolar to moderately polar organic compounds.[1]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can lock on the deuterium signal of the solvent, making an internal standard optional.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and processing.

Caption: Workflow for NMR data acquisition and analysis.

Spectrometer Parameters:

-

Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer or higher.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of carbon nuclei.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Calibration: The chemical shift axis is calibrated relative to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or TMS (δ = 0.00 ppm).

-

Analysis: The processed spectrum is analyzed to determine chemical shifts, integrals, multiplicities, and coupling constants.

Spectral Interpretation

¹H NMR Spectrum

-

Aldehyde Proton (H-7): The downfield singlet-like signal at approximately 10.29 ppm is characteristic of an aldehyde proton. The expected small coupling to the aromatic protons might lead to a slight broadening or a fine multiplet structure.

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring appear as distinct signals due to their different chemical environments. Their multiplicities are complex due to coupling with the two neighboring fluorine atoms (H-F coupling). H-6 is expected to be further downfield than H-3 due to the deshielding effect of the adjacent chloro and aldehyde groups. The signals appear as doublets of doublets (dd).

¹³C NMR Spectrum

-

Carbonyl Carbon (C-7): The signal for the aldehyde carbonyl carbon appears significantly downfield at around 187.5 ppm, which is a characteristic chemical shift for aldehydes.

-

Aromatic Carbons: The six aromatic carbons give rise to six distinct signals.

-

Carbons bonded to Fluorine (C-4 and C-5): These carbons appear as doublets with large one-bond C-F coupling constants (¹J(C-F) typically > 240 Hz). They are also subject to smaller two-bond coupling from the other fluorine atom.

-

Carbons adjacent to Fluorine (C-3 and C-6): These carbons will show smaller two-bond C-F coupling constants (²J(C-F)).

-

Carbons bonded to Chlorine and the Aldehyde group (C-1 and C-2): These quaternary carbons will likely show weaker signals and may exhibit complex splitting patterns due to multi-bond couplings to fluorine.

-

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of 2-Chloro-4,5-difluorobenzaldehyde. The provided data, though partially estimated due to the lack of complete experimental values in the literature, serves as a valuable reference for the structural characterization of this compound. The outlined experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and similar molecules, which is crucial for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

Mass Spectrometry of 2-Chloro-4,5-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds like 2-Chloro-4,5-difluorobenzaldehyde.[1] In EI-MS, the molecule is ionized by a high-energy electron beam, which can lead to characteristic fragmentation patterns that provide structural information.[2] The predicted major ions and their corresponding mass-to-charge ratios (m/z) for 2-Chloro-4,5-difluorobenzaldehyde (molar mass: 176.54 g/mol ) are summarized below. The presence of chlorine will result in isotopic peaks (M+2) with an abundance of approximately one-third of the main peak for chlorine-containing fragments.

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 176/178 | [C₇H₃ClOF₂]⁺ | Molecular Ion (M⁺) | The parent ion. |

| 175/177 | [C₇H₂ClOF₂]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[3] |

| 147/149 | [C₆H₃ClOF]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO), a characteristic fragmentation of benzaldehydes.[4] |

| 141 | [C₇H₃OF₂]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 112 | [C₆H₃F₂]⁺ | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 147/149 fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of 2-Chloro-4,5-difluorobenzaldehyde using GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Dissolve approximately 1 mg of 2-Chloro-4,5-difluorobenzaldehyde in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure it is fully dissolved.

-

If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for more concentrated samples.

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Predicted Fragmentation Pathway

The fragmentation of 2-Chloro-4,5-difluorobenzaldehyde in an EI source is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation events are driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predicted to be the loss of a hydrogen atom and the formyl group, followed by the loss of halogen atoms.

Caption: Predicted EI fragmentation pathway of 2-Chloro-4,5-difluorobenzaldehyde.

Logical Workflow for Analysis

The general workflow for the mass spectrometry analysis of 2-Chloro-4,5-difluorobenzaldehyde involves several key stages, from sample introduction to data interpretation.

Caption: General workflow for GC-MS analysis of organic compounds.

References

Infrared spectroscopy of 2-Chloro-4,5-difluorobenzaldehyde

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Chloro-4,5-difluorobenzaldehyde. Given the absence of a publicly available experimental spectrum for this specific compound, this document focuses on the predicted vibrational frequencies based on the known absorptions of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in various research and development settings.

Molecular Structure and Expected Vibrational Modes

2-Chloro-4,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₃ClF₂O. Its structure consists of a benzene ring substituted with a chlorine atom, two fluorine atoms, and an aldehyde functional group. The infrared spectrum of this molecule is expected to exhibit a complex pattern of absorption bands arising from the vibrations of these different functional groups. The key vibrational modes include:

-

Aldehyde Group: C=O (carbonyl) stretching and C-H stretching.

-

Aromatic Ring: C=C stretching, C-H stretching, and out-of-plane C-H bending.

-

Halogen Substituents: C-Cl stretching and C-F stretching.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption frequencies for 2-Chloro-4,5-difluorobenzaldehyde. These values are based on established data for similar aromatic compounds and functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde C-H Stretch | -CHO | ~2850 and ~2750 | Medium | Often appears as a pair of bands (Fermi resonance). The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes.[1][2][3][4][5][6][7] |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Characteristic for sp² C-H bonds on an aromatic ring.[8][9] |

| Carbonyl (C=O) Stretch | Ar-CHO | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[2][3][6][7][10][11][12] |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium | Aromatic rings typically show a pair of sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹.[1][5][8][9][13] |

| Aromatic C-F Stretch | Ar-F | 1250 - 1100 | Strong | The exact position can be influenced by other substituents on the ring. |

| C-Cl Stretch | Ar-Cl | 850 - 550 | Medium | This absorption falls in the lower frequency region of the spectrum.[14] |

| Aromatic C-H Out-of-Plane Bending | Ar-H | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[8][9][13][15][16] |

Experimental Protocols

While a specific spectrum for 2-Chloro-4,5-difluorobenzaldehyde is not presented, the following are standard methodologies for obtaining high-quality infrared spectra of solid samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy using the KBr Pellet Technique

This is a common method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly dry a small amount (1-2 mg) of 2-Chloro-4,5-difluorobenzaldehyde and finely grind it into a powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Mix the sample and KBr intimately by grinding the mixture for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Spectral Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 2-Chloro-4,5-difluorobenzaldehyde sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹).

-

Visualizations

Experimental Workflow for FT-IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid sample.

Caption: General workflow for FT-IR spectroscopy.

Logical Relationships of Vibrational Modes

This diagram shows the logical grouping of the principal vibrational modes for 2-Chloro-4,5-difluorobenzaldehyde.

Caption: Principal vibrational modes of the molecule.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar [semanticscholar.org]

- 16. www1.udel.edu [www1.udel.edu]

The Decisive Influence of Fluorine Atoms on the Reactivity of 2-Chloro-4,5-difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of a chlorine and two fluorine atoms on the benzaldehyde scaffold profoundly influences its chemical reactivity. This technical guide provides a comprehensive analysis of the role of these fluorine atoms, detailing the electronic effects, reactivity in key transformations, and experimental considerations for its use in research and development. The presence of fluorine imparts unique properties to the molecule, enhancing its utility in the synthesis of complex chemical architectures.[1]

The Electronic Role of Fluorine Substituents

The reactivity of 2-Chloro-4,5-difluorobenzaldehyde is fundamentally governed by the strong electron-withdrawing nature of the fluorine and chlorine atoms. This has a dual effect on the molecule's reactivity:

-

Activation of the Aldehyde Group: The inductive effect (-I) of the halogens withdraws electron density from the aromatic ring and, consequently, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is advantageous in reactions such as Knoevenagel condensations and Wittig reactions.

-

Modulation of Aromatic Ring Reactivity: The electron-withdrawing character of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, and more significantly for synthetic applications, it activates the ring for nucleophilic aromatic substitution (SNAr).[1] The fluorine atoms, particularly, can stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, thereby facilitating the displacement of a suitable leaving group. Fluorine's high electronegativity plays a more significant role in stabilizing this intermediate than its ability as a leaving group.

The following diagram illustrates the inductive effects of the halogen substituents on the electron density of the 2-Chloro-4,5-difluorobenzaldehyde molecule.

References

Methodological & Application

Synthesis of 2-Chloro-4,5-difluorobenzaldehyde from 1-chloro-3,4-difluorobenzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-4,5-difluorobenzaldehyde, a key building block in the development of pharmaceuticals and agrochemicals. The featured methodology is a highly regioselective ortho-lithiation of the readily available starting material, 1-chloro-3,4-difluorobenzene, followed by formylation. This approach circumvents the challenges associated with electrophilic aromatic substitution on an electron-deficient ring system. Detailed experimental protocols, tabulated data for reagents and reaction parameters, and characterization data for the final product are presented to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Fluorinated aromatic aldehydes are crucial intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. 2-Chloro-4,5-difluorobenzaldehyde is a valuable synthon, with its pattern of halogen substitution providing a unique platform for further chemical modifications.

Direct formylation of 1-chloro-3,4-difluorobenzene using classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, is challenging due to the deactivating effect of the three halogen substituents on the aromatic ring. A more effective and highly regioselective strategy involves the use of directed ortho-metalation. The fluorine atoms in 1-chloro-3,4-difluorobenzene can direct the lithiation to the adjacent ortho position (C2), enabling the precise introduction of a formyl group. This application note details a robust protocol for this transformation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Ortho-lithiation: 1-chloro-3,4-difluorobenzene is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature to regioselectively generate the 2-lithiated intermediate.

-

Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired 2-chloro-4,5-difluorobenzaldehyde after aqueous workup.

Figure 1. Overall synthetic scheme for the preparation of 2-chloro-4,5-difluorobenzaldehyde.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-chloro-3,4-difluorobenzene | ≥98% | Commercially Available |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aq. NH4Cl | Prepared in-house | |

| Saturated aq. NaCl (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available |

Protocol 1: Synthesis of 2-Chloro-4,5-difluorobenzaldehyde

This protocol is adapted from established procedures for the ortho-lithiation and formylation of similar fluorinated aromatic compounds.

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.2 equivalents) to the stirred THF.

-

Add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

2. Ortho-lithiation of 1-chloro-3,4-difluorobenzene:

-

In a separate flame-dried flask, dissolve 1-chloro-3,4-difluorobenzene (1.0 equivalent) in anhydrous THF (50 mL).

-

Cool this solution to -78 °C.

-

Slowly transfer the solution of 1-chloro-3,4-difluorobenzene to the freshly prepared LDA solution at -78 °C via a cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

3. Formylation:

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature overnight.

4. Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford 2-chloro-4,5-difluorobenzaldehyde as a solid.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for 10g starting material |

| 1-chloro-3,4-difluorobenzene | 1.0 | 148.54 | 67.3 |

| Diisopropylamine | 1.2 | 101.19 | 80.8 |

| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 74.0 (29.6 mL) |

| N,N-Dimethylformamide | 1.5 | 73.09 | 101.0 |

| Parameter | Value | ||

| Reaction Temperature | -78 °C (Lithiation/Formylation) | ||

| Reaction Time | 2-3 hours (Lithiation + Formylation) | ||

| Expected Yield | 70-85% |

Table 2: Characterization Data for 2-Chloro-4,5-difluorobenzaldehyde

| Property | Value |

| Molecular Formula | C7H3ClF2O |

| Molecular Weight | 176.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58-62 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.3 (s, 1H, CHO), 7.6-7.7 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 187.0 (d, CHO), 157.5 (dd, C-F), 150.0 (dd, C-F), 125.0 (d, C-Cl), 120.0 (dd, C-H), 118.0 (d, C-H), 115.0 (dd, C-CHO) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -128.0 (m), -140.0 (m) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretching), ~1600, 1480 (C=C aromatic), ~1200-1000 (C-F stretching) |

| Mass Spectrum (EI, m/z) | 176 (M⁺), 175 (M-H)⁺, 147 (M-CHO)⁺ |

Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized product.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2. Experimental workflow for the synthesis of 2-chloro-4,5-difluorobenzaldehyde.

Conclusion

The ortho-lithiation of 1-chloro-3,4-difluorobenzene followed by formylation with DMF provides a highly regioselective and efficient route to 2-chloro-4,5-difluorobenzaldehyde. This method is particularly advantageous as it overcomes the limitations of traditional electrophilic formylation reactions on electron-poor aromatic systems. The detailed protocol and supporting data provided in this application note are intended to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development, as well as in the broader chemical industry. Strict adherence to anhydrous and inert atmosphere conditions is crucial for achieving high yields and purity.

Application Note: Grignard Reaction Protocol for the Synthesis of (2-Chloro-4,5-difluorophenyl)(phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] This application note provides a detailed protocol for the reaction of 2-Chloro-4,5-difluorobenzaldehyde with phenylmagnesium bromide, a Grignard reagent, to synthesize the secondary alcohol, (2-Chloro-4,5-difluorophenyl)(phenyl)methanol. This diaryl-methanol scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. The protocol covers the in-situ preparation of the Grignard reagent and its subsequent reaction with the aldehyde, work-up, and purification.

Reaction Scheme

The synthesis involves two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the nucleophilic addition of this reagent to the carbonyl carbon of 2-Chloro-4,5-difluorobenzaldehyde. A final acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[4][5][6]

Part 1: Formation of Phenylmagnesium Bromide

Mg (s) + C₆H₅Br (in ether) → C₆H₅MgBr (in ether)

Part 2: Reaction with Aldehyde and Work-up

C₆H₅MgBr + 2-Cl-4,5-F₂-C₆H₂CHO → Intermediate Magnesium Alkoxide

Intermediate Magnesium Alkoxide + H₃O⁺ → (2-Cl-4,5-F₂-C₆H₂)(C₆H₅)CHOH

Quantitative Data Summary

The following table outlines the reagents, their properties, and the quantities required for the reaction.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Magnesium Turnings | Mg | 24.31 | 1.2 | 12.0 | 292 mg |

| Bromobenzene | C₆H₅Br | 157.01 | 1.1 | 11.0 | 1.73 g (1.16 mL) |

| 2-Chloro-4,5-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | 1.0 | 10.0 | 1.77 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~50 mL |

| Saturated Aqueous NH₄Cl | NH₄Cl (aq) | 53.49 | - | - | ~30 mL |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | - | - | ~90 mL |

| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | - | - | ~30 mL |

Experimental Protocols

Safety Precautions:

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[4] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use.[2][7]

-

Anhydrous solvents are critical for the success of the reaction.[8][9]

-

2-Chloro-4,5-difluorobenzaldehyde is an irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a well-ventilated fume hood.[9]

Protocol 1: Preparation of Phenylmagnesium Bromide Reagent

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Flame-dry or oven-dry all glassware immediately before use.[2][10]

-

Reagent Addition: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine as an activator.[11][12]

-

Initiation: Prepare a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF, ~20 mL) in the dropping funnel. Add a small portion (~2 mL) of this solution to the magnesium turnings.

-

Confirmation of Initiation: The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed.[11] If the reaction does not start, gently warm the flask with a heating mantle or sonicate the mixture for a few minutes.[4][8]

-

Completion of Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium is consumed.[4][12]

Protocol 2: Reaction with 2-Chloro-4,5-difluorobenzaldehyde

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 2-Chloro-4,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF (~30 mL). Transfer this solution to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain the reaction temperature below 10 °C to minimize side reactions.[13]

-

Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

Protocol 3: Work-up and Purification

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (~30 mL) dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4][9] This process is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. If solids are present, add dilute HCl to dissolve them. Extract the aqueous layer three times with ethyl acetate (~30 mL each).[4][9]

-

Washing: Combine the organic extracts and wash successively with water (~30 mL) and then with brine (~30 mL) to remove residual salts.[4][9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure (2-Chloro-4,5-difluorophenyl)(phenyl)methanol.[4][12]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of a secondary alcohol via Grignard reaction.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Khan Academy [khanacademy.org]

- 7. reddit.com [reddit.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Wittig Reaction with 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds. This powerful olefination method, discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide. The reaction's broad functional group tolerance and predictable stereochemical outcome make it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

This application note provides detailed protocols and reaction conditions for the Wittig reaction using 2-Chloro-4,5-difluorobenzaldehyde as a substrate. The electron-withdrawing nature of the halogen substituents on the benzaldehyde ring can influence its reactivity. The protocols outlined below are designed to serve as a robust starting point for researchers employing this specific substrate in their synthetic endeavors. Two common types of Wittig reagents will be considered: a stabilized ylide for the synthesis of an α,β-unsaturated ester and a non-stabilized ylide for the preparation of a stilbene derivative.

Data Presentation: Representative Wittig Reaction Conditions

The following table summarizes typical reaction conditions for the Wittig reaction with substituted benzaldehydes, providing a comparative overview for reactions with stabilized and non-stabilized ylides. Due to the limited availability of specific data for 2-Chloro-4,5-difluorobenzaldehyde in publicly accessible literature, the presented data is based on established protocols for structurally similar halogenated benzaldehydes.[1]

| Entry | Wittig Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) | Predominant Isomer |

| 1 | (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) | 2-Chloro-4,5-difluorobenzaldehyde | Mild Base (e.g., NaHCO₃, K₂CO₃) or No Base (for pre-formed ylide) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp. | 2 - 12 | Ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate | 70-90 | E-isomer |

| 2 | Benzyltriphenylphosphonium chloride (Non-stabilized Ylide precursor) | 2-Chloro-4,5-difluorobenzaldehyde | Strong Base (e.g., n-BuLi, NaH, NaOH) | Tetrahydrofuran (THF) or Dichloromethane (DCM)/H₂O (phase transfer) | 0 to Room Temp. | 1 - 4 | 1-(2-Chloro-4,5-difluorophenyl)-2-phenylethene | 60-85 | Z-isomer (under salt-free conditions) |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate using a Stabilized Ylide

This protocol describes the reaction of 2-Chloro-4,5-difluorobenzaldehyde with the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides generally favor the formation of the (E)-alkene.[2]

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Dichloromethane (DCM)

-

Hexanes

-

Diethyl ether

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Addition of Ylide: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: To the crude residue, add a small amount of a 1:3 diethyl ether/hexanes mixture (approx. 5 mL) and triturate. The byproduct, triphenylphosphine oxide, will precipitate as a white solid.[3] Filter the solid and wash with a small amount of cold hexanes. Concentrate the filtrate.

-

Column Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(2-Chloro-4,5-difluorophenyl)-2-phenylethene using a Non-Stabilized Ylide

This protocol outlines the in-situ generation of the non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base, followed by the reaction with 2-Chloro-4,5-difluorobenzaldehyde. Non-stabilized ylides typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[2]

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloro-4,5-difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes and needles

-

Magnetic stirrer and stir bar

Procedure:

-

Ylide Generation: To a Schlenk flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 mmol) and suspend it in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Aldehyde: In a separate flask, dissolve 2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene isomers and remove triphenylphosphine oxide.

Visualizations

Experimental Workflow for Wittig Reaction

The following diagram illustrates the general workflow for performing a Wittig reaction, from the preparation of the ylide to the final purification of the alkene product.

Caption: General workflow for the Wittig reaction.

Logical Relationship of Wittig Reaction Components

This diagram illustrates the key components and intermediates in the Wittig reaction mechanism.

Caption: Key stages of the Wittig reaction mechanism.

References

Application Notes and Protocols: Knoevenagel Condensation with 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1][2][3] This reaction is a cornerstone in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][4] The products of the Knoevenagel condensation, particularly α,β-unsaturated carbonyl compounds and nitriles, are valuable precursors in medicinal chemistry and drug development, with applications in the synthesis of antiviral, anticancer, and antimalarial agents.[1]

2-Chloro-4,5-difluorobenzaldehyde is a substituted aromatic aldehyde whose electron-withdrawing chloro and fluoro groups can influence the reactivity of the aldehyde group and the properties of the resulting condensation products. The unique substitution pattern of this aldehyde makes it a valuable starting material for the synthesis of novel compounds with potential biological activity. These application notes provide detailed protocols for the Knoevenagel condensation of 2-Chloro-4,5-difluorobenzaldehyde with various active methylene compounds.

General Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt (e.g., ammonium acetate).[2] The reaction proceeds through a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde. This is followed by a dehydration step to furnish the final α,β-unsaturated product.[2][5][6] When a primary or secondary amine is used as a catalyst, an alternative pathway involving the formation of an iminium ion can occur, which is a more potent electrophile than the aldehyde itself.[1][2]

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of 2-Chloro-4,5-difluorobenzaldehyde with common active methylene compounds.

Protocol 1: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)malononitrile

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol, 176.5 mg)

-

Malononitrile (1.0 mmol, 66 mg)[1]

-

Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

-

Ethanol (10 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 25 mL round-bottom flask, add 2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Add ethanol (10 mL) to dissolve the reactants.

-

Add a catalytic amount of piperidine (0.1 mmol) to the solution with stirring.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Upon completion (typically within 2-4 hours), the product may precipitate from the solution.

-

If a precipitate forms, collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-chloro-4,5-difluorophenyl)acrylate

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol, 176.5 mg)

-

Ethyl cyanoacetate (1.0 mmol, 113 mg)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 mmol, 11.2 mg) as a catalyst

-

Ethanol (10 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask, combine 2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

-

Add DABCO (0.1 mmol) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC.

-

After completion (typically 1-6 hours), if the product precipitates, collect it by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of Diethyl (E)-2-(2-chloro-4,5-difluorobenzylidene)malonate

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol, 176.5 mg)

-

Diethyl malonate (1.0 mmol, 160 mg)

-

Piperidine (0.1 mmol, 10 µL)

-

Acetic acid (0.1 mmol, 6 µL)

-

Toluene (15 mL)

-

Dean-Stark apparatus

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-Chloro-4,5-difluorobenzaldehyde (1.0 mmol), diethyl malonate (1.0 mmol), and toluene (15 mL).

-

Add catalytic amounts of piperidine (0.1 mmol) and acetic acid (0.1 mmol).

-

Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.[7]

-

Monitor the reaction by TLC.

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of 2-Chloro-4,5-difluorobenzaldehyde with various active methylene compounds. The yields are estimates based on similar reactions with substituted benzaldehydes and may require optimization for specific applications.

| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Typical Yield Range |

| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-4 h | >90% |

| Ethyl Cyanoacetate | DABCO | Ethanol | RT - 50 °C | 1-6 h | 85-95% |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4-8 h | 80-90% |

Experimental Workflow

The general workflow for a Knoevenagel condensation experiment is outlined below.

Caption: A typical experimental workflow for the Knoevenagel condensation.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Chloro-4,5-difluorobenzaldehyde and active methylene compounds may be irritating to the skin, eyes, and respiratory tract. Handle with care.

-

Piperidine and other amine catalysts are corrosive and have strong odors.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Knoevenagel condensation of 2-Chloro-4,5-difluorobenzaldehyde provides an efficient and versatile route to a range of α,β-unsaturated compounds. These products are of significant interest for applications in drug discovery and materials science. The protocols outlined in this document serve as a starting point for the synthesis and further investigation of these valuable molecules. The choice of active methylene compound, catalyst, solvent, and reaction conditions can be tailored to optimize the yield and purity of the desired product.

References

- 1. benchchem.com [benchchem.com]

- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-4,5-difluorobenzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring electron-withdrawing chloro and fluoro substituents, serves as a valuable building block in the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The presence of halogens on the aromatic ring activates it towards nucleophilic aromatic substitution, offering unique opportunities for synthetic transformations.

This document outlines the synthesis of two distinct heterocyclic systems: Thiosemicarbazones and Dihydropyrimidinethiones . The provided protocols are intended for use by trained laboratory personnel.

Synthesis of Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for a wide range of pharmacological activities. The synthesis involves the condensation reaction between 2-Chloro-4,5-difluorobenzaldehyde and a suitable thiosemicarbazide.

Data Presentation: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)hydrazine-1-carbothioamide

| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |

| 1 | 2-Chloro-4,5-difluorobenzaldehyde | Thiosemicarbazide | Ethanol | Acetic Acid (catalytic) | 4 hours | ~90% |

Experimental Protocol: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)hydrazine-1-carbothioamide

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers

-

Distilled water

Procedure:

-